molecular formula C11H15NO3S B6237295 N-benzyloxolane-3-sulfonamide CAS No. 2680531-98-8

N-benzyloxolane-3-sulfonamide

Cat. No. B6237295
CAS RN: 2680531-98-8
M. Wt: 241.3
InChI Key:
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Description

N-benzyloxolane-3-sulfonamide (BOSA) is a compound that belongs to a class of compounds known as oxazolines. It is a colorless, odorless, and water-soluble compound that has been studied extensively for its potential applications in various fields. BOSA has been used in the synthesis of various organic compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate. The compound has also been studied for its potential use in biochemistry and physiology.

Scientific Research Applications

N-benzyloxolane-3-sulfonamide has been studied extensively for its potential applications in various fields. The compound has been used in the synthesis of various organic compounds, as a reagent in organic synthesis, and as a pharmaceutical intermediate. N-benzyloxolane-3-sulfonamide has also been studied for its potential use in biochemistry and physiology. In particular, N-benzyloxolane-3-sulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

Mechanism of Action

The exact mechanism of action of N-benzyloxolane-3-sulfonamide is not yet fully understood. However, it is believed that N-benzyloxolane-3-sulfonamide acts as an inhibitor of certain enzymes, such as proteases and phosphatases, which are involved in the regulation of cellular processes. N-benzyloxolane-3-sulfonamide also appears to have anti-inflammatory and anti-oxidant properties, which may be beneficial in the treatment of certain diseases.
Biochemical and Physiological Effects
N-benzyloxolane-3-sulfonamide has been studied for its potential effects on biochemical and physiological processes. In particular, N-benzyloxolane-3-sulfonamide has been studied for its potential effects on the nervous system, cardiovascular system, and immune system. Studies have shown that N-benzyloxolane-3-sulfonamide has the potential to modulate the activity of certain neurotransmitters, such as dopamine and serotonin. N-benzyloxolane-3-sulfonamide has also been shown to have an anti-inflammatory effect and to modulate the expression of certain genes.

Advantages and Limitations for Lab Experiments

The use of N-benzyloxolane-3-sulfonamide in laboratory experiments has several advantages. First, the compound is relatively easy to synthesize and is relatively inexpensive. Second, N-benzyloxolane-3-sulfonamide is relatively stable and does not degrade quickly in aqueous solution. Third, N-benzyloxolane-3-sulfonamide is water-soluble, which makes it easy to use in a variety of experiments. Finally, N-benzyloxolane-3-sulfonamide has been studied extensively and its effects on various biochemical and physiological processes are well-understood.
However, there are also some limitations to the use of N-benzyloxolane-3-sulfonamide in laboratory experiments. First, N-benzyloxolane-3-sulfonamide is not very soluble in organic solvents, which can limit its use in certain types of experiments. Second, N-benzyloxolane-3-sulfonamide is relatively unstable in the presence of certain metals, such as iron, which can limit its use in certain types of experiments. Finally, N-benzyloxolane-3-sulfonamide is not very soluble in lipids, which can limit its use in certain types of experiments.

Future Directions

The potential applications of N-benzyloxolane-3-sulfonamide are vast, and there are many potential future directions for research on this compound. For example, further research could be conducted to explore the potential use of N-benzyloxolane-3-sulfonamide in the treatment of various diseases, such as cancer, Alzheimer's disease, and Parkinson's disease. In addition, further research could be conducted to explore the potential use of N-benzyloxolane-3-sulfonamide in the development of new drugs and drug delivery systems. Finally, further research could be conducted to explore the potential use of N-benzyloxolane-3-sulfonamide in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

N-benzyloxolane-3-sulfonamide can be synthesized in a variety of ways, but the most common method involves reacting benzyloxolane with sodium sulfonate in the presence of an acid catalyst. The reaction is carried out in aqueous solution and yields a white precipitate of N-benzyloxolane-3-sulfonamide. The reaction is relatively simple and can be carried out in the laboratory with relatively inexpensive materials.

properties

{ "Design of the Synthesis Pathway": "The synthesis of N-benzyloxolane-3-sulfonamide can be achieved through a multi-step process involving the protection of the amine group, the formation of the oxolane ring, and the sulfonation of the oxolane ring.", "Starting Materials": [ "Benzyloxylamine", "3-chloropropanol", "Sodium hydride", "Sulfur trioxide", "Pyridine", "Diethyl ether", "Methanol", "Hydrochloric acid", "Sodium bicarbonate" ], "Reaction": [ "Protection of the amine group: Benzyloxylamine is reacted with 3-chloropropanol in the presence of sodium hydride to form N-benzyloxyl-3-chloropropanamide.", "Formation of the oxolane ring: N-benzyloxyl-3-chloropropanamide is then reacted with sulfur trioxide and pyridine to form N-benzyloxolane-3-sulfonamide.", "Deprotection of the amine group: N-benzyloxolane-3-sulfonamide is treated with hydrochloric acid to remove the benzyloxyl protecting group and form the final product.", "Purification: The crude product is purified by recrystallization from methanol and washed with sodium bicarbonate solution." ] }

CAS RN

2680531-98-8

Product Name

N-benzyloxolane-3-sulfonamide

Molecular Formula

C11H15NO3S

Molecular Weight

241.3

Purity

95

Origin of Product

United States

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